5-Iodoisoindoline

Description

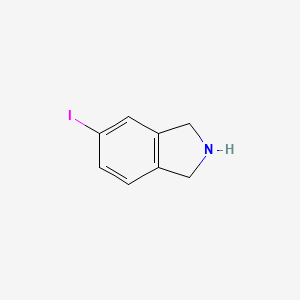

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDJKTRBNHCJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727833 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-25-1 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 5-Iodoisoindoline Scaffold

Introduction: The Isoindoline Core and the Strategic Role of Iodination

The isoindoline scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure serves as a privileged core for numerous pharmaceutical agents.[1] Derivatives of isoindoline exhibit a remarkable breadth of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[2]

The specific functionalization of this core is a critical aspect of drug design. Halogenation, and particularly iodination, at the 5-position of the isoindoline ring system, represents a key strategic modification. The introduction of an iodine atom profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and, crucially, its ability to form specific, high-affinity interactions with biological targets through halogen bonding.[3]

This guide will delve into the technical details of the 5-iodoisoindoline scaffold. It is important to distinguish between the different oxidation states of the five-membered ring, as they confer distinct chemical properties and are found in different classes of therapeutic agents:

-

This compound: The fully reduced, saturated heterocyclic system.

-

5-Iodoisoindolin-1-one: A mono-oxidized derivative featuring a lactam ring.

-

This compound-1,3-dione: A di-oxidized derivative, also known as 4-iodophthalimide.

Due to their prevalence and significance in drug development, this guide will focus primarily on the properties and applications of the more common oxidized derivatives, 5-iodoisoindolin-1-one and this compound-1,3-dione.

Chemical Structure and Physicochemical Properties

The placement of an iodine atom on the aromatic ring significantly alters the electronic and steric profile of the isoindoline scaffold. This modification is not merely a placeholder for bulk but a functional feature for molecular recognition.

The Impact of the Iodine Atom

-

Halogen Bonding: The iodine atom, being the largest and most polarizable of the common halogens, is an excellent halogen bond donor.[4] An electropositive region, known as a σ-hole, forms on the outer surface of the iodine atom, allowing for a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site.[3] This interaction can dramatically increase binding affinity and selectivity for a target protein.[3]

-

Lipophilicity: The iodine substituent increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.

-

Metabolic Handle: The carbon-iodine bond can serve as a site for metabolic transformations, although it is generally more stable than its bromine or chlorine counterparts.

-

Synthetic Handle: The C-I bond is a versatile functional group for synthetic chemists, enabling a wide array of cross-coupling reactions to build more complex molecules.

Comparative Physicochemical Data

The properties of the core this compound structures are summarized below. Data for the fully reduced this compound is less common in literature, reflecting its primary role as a synthetic intermediate rather than a final pharmacophore.

| Property | This compound | 5-Iodoisoindolin-1-one | This compound-1,3-dione |

| Chemical Structure |  (Parent, I at pos 5) (Parent, I at pos 5) |  |  |

| Molecular Formula | C₈H₈IN | C₈H₆INO[5] | C₈H₄INO₂ |

| Molecular Weight | 245.06 g/mol | 259.05 g/mol [5] | 273.03 g/mol |

| CAS Number | Not readily available | 897958-99-5[5] | 98556-60-6 |

| Melting Point | N/A | N/A | 226 - 228 °C |

| Appearance | N/A | Solid | Solid |

| LogP (calculated) | ~2.5 | ~1.8 | ~1.5 |

Note: Properties for the parent this compound are estimated based on the unsubstituted isoindoline (CAS 496-12-8).[3][6][7]

Spectral Characterization

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. The following describes the expected spectral features for 5-Iodoisoindolin-1-one , a representative example of this class.

-

¹H NMR Spectroscopy: The aromatic region will show a characteristic splitting pattern for the three protons on the iodinated benzene ring. The proton ortho to the iodine will be a singlet or a narrow doublet, while the other two protons will form a complex multiplet. The two methylene protons of the lactam ring (at the C3 position) will typically appear as a singlet around 4.5 ppm. The N-H proton of the lactam will be a broad singlet, often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals. The carbonyl carbon (C1) will be significantly downfield, typically in the 165-175 ppm range. The carbon atom directly bonded to the iodine (C5) will have its chemical shift influenced by the heavy atom effect, appearing around 90-100 ppm. The methylene carbon (C3) will be found in the aliphatic region, around 45-55 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O (amide) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. The N-H stretching vibration will be visible as a broad band around 3200 cm⁻¹. C-H stretching from the aromatic and aliphatic portions will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[8]

-

Mass Spectrometry (MS): In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M]⁺ will be readily observable. A key diagnostic feature for iodine-containing compounds is the presence of a strong peak at m/z 127, corresponding to the iodine cation [I]⁺. The fragmentation pattern will also likely show the loss of CO from the lactam ring.

Synthesis and Chemical Reactivity

The synthesis of this compound derivatives is a critical process for their application in drug discovery. The most common strategies involve the construction of the heterocyclic ring from a pre-functionalized benzene derivative.

Representative Synthesis of 5-Iodoisoindolin-1-one

A common and effective route to N-unsubstituted isoindolin-1-ones starts from the corresponding 2-formylbenzoic acid. For the 5-iodo derivative, this would involve starting with 4-iodo-2-formylbenzoic acid. The following protocol outlines a robust, two-step reductive amination and cyclization process.

Causality of Experimental Choices:

-

Starting Material: 4-iodo-2-formylbenzoic acid is chosen because it already contains the necessary iodine substituent and the ortho-disposed functional groups (aldehyde and carboxylic acid) required for cyclization.

-

Reductive Amination: The use of ammonium acetate provides the nitrogen source. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that efficiently reduces the intermediate imine to an amine without reducing the aldehyde or carboxylic acid, which is crucial for the subsequent cyclization.

-

Cyclization: The intramolecular amidation (lactamization) occurs upon heating, often under acidic or basic conditions, to form the stable five-membered lactam ring.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodo-2-formylbenzoic acid (1.0 eq.) in methanol.

-

Amine Source Addition: Add ammonium acetate (5.0 eq.) to the solution and stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Cyclization: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add 1M HCl and heat the mixture to reflux for 2-4 hours to facilitate the intramolecular cyclization.

-

Purification: Cool the mixture to room temperature. The product, 5-Iodoisoindolin-1-one, will often precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or silica gel column chromatography.

Caption: Synthetic workflow for 5-Iodoisoindolin-1-one.

Reactivity and Diversification

The true power of the this compound scaffold in drug development lies in its potential for further modification. The carbon-iodine bond is an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: Reacting the 5-iodo-isoindoline derivative with various aryl or heteroaryl boronic acids allows for the synthesis of a vast library of 5-aryl-isoindoline compounds. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid linkers, which can be used to probe deeper into protein binding pockets or as precursors for other functional groups.

-

Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond, attaching various amine-containing fragments to the 5-position of the scaffold.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is not just a theoretical building block; it is a key component in cutting-edge therapeutic development, most notably in the field of Targeted Protein Degradation.

Key Intermediate in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

The isoindoline-1,3-dione scaffold, particularly as seen in the immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, is a well-established binder of the Cereblon (CRBN) E3 ligase. By modifying this scaffold, researchers can create potent E3 ligase ligands for their PROTACs.

The compound 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione , an iodinated analog of lenalidomide, is a prime example. The iodine atom serves as a convenient synthetic attachment point for a linker, which is then connected to a ligand for the target protein. This allows for the modular and efficient construction of novel PROTACs to target a wide range of proteins for degradation.

Caption: Role of this compound core in a PROTAC mechanism.Conclusion

The this compound scaffold, particularly in its oxidized forms as 5-iodoisoindolin-1-one and this compound-1,3-dione, is a highly valuable and versatile building block in modern drug discovery. Its strategic importance stems from the unique properties imparted by the iodine atom, which enhances target binding through halogen bonding and provides a crucial synthetic handle for molecular diversification via cross-coupling reactions. Its demonstrated utility as a core component of E3 ligase ligands for PROTACs places it at the forefront of innovative therapeutic strategies, solidifying its role as a critical tool for researchers and scientists in the development of next-generation medicines.

References

Please note that direct access to some articles may require a subscription.

-

Lu, Y., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available at: [Link]

-

Imai, T., et al. (2018). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. PubMed Central. Available at: [Link]

-

Thomas, C., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. Available at: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). 5-Iodoisoindolin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Palombi, L., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives. New Journal of Chemistry Supporting Information. Available at: [Link]

-

Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. Available at: [Link]

-

Gribble, G. W. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). 1H-Isoindole, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Isoindole, 2,3-dihydro- (CAS 496-12-8). Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Palombi, L., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. Royal Society of Chemistry. Available at: [Link]

-

Ding, M.-W., et al. (2017). Synthesis of isoindolin-1-one compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

Lee, D., et al. (2023). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). PubMed Central. Available at: [Link]

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. PubMed Central. Available at: [Link]

-

Jin, J., et al. (2020). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central. Available at: [Link]

-

Jiang, X., & Li, G. (2023). Click chemistry in the development of PROTACs. PubMed Central. Available at: [Link]

-

Tan, A., & Koç, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

ResearchGate. (n.d.). Physical parameters of Isoindoline-1, 3-dione derivatives. Retrieved from [Link]

-

Walczak, M. A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]

Sources

- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Isoindole, 2,3-dihydro- (CAS 496-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Iodobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Iodoisoindolin-1-one | C8H6INO | CID 56924454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Isoindole, 2,3-dihydro- [webbook.nist.gov]

- 7. 异吲哚啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 5-Iodoisoindoline

This guide provides a comprehensive overview of the primary synthetic pathways for 5-Iodoisoindoline, a key heterocyclic building block in medicinal chemistry and materials science. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that govern each synthesis.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in a multitude of clinically significant molecules.[1][2] Its derivatives are integral to the structure of drugs used in the treatment of multiple myeloma, inflammation, and hypertension.[2] The introduction of a halogen, specifically iodine, at the 5-position of the isoindoline ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a highly valuable intermediate.

This document outlines two principal and scientifically robust strategies for the synthesis of this compound:

-

Pathway A: Synthesis from an Iodinated Precursor , commencing with 4-iodophthalic acid.

-

Pathway B: Direct Electrophilic Iodination , involving the direct functionalization of the isoindoline core.

Each pathway will be discussed in detail, including step-by-step protocols, mechanistic insights, and comparative data to inform experimental design and optimization.

Pathway A: Synthesis from an Iodinated Precursor

This is often the preferred and more controlled method for obtaining this compound with unambiguous regiochemistry. The strategy involves the construction of the isoindoline ring from a commercially available or readily synthesized starting material that already possesses the iodine atom at the desired position. A common and logical starting material is 4-iodophthalic acid.

The overall transformation from 4-iodophthalic acid to this compound can be conceptualized as a two-stage process: first, the formation of an intermediate with the nitrogen atom incorporated into the cyclic system (phthalimide formation), followed by the reduction of the carbonyl groups.

Logical Workflow for Pathway A

Caption: General workflow for the synthesis of this compound from 4-iodophthalic acid.

Stage 1: Synthesis of 4-Iodophthalimide

The initial step involves the conversion of 4-iodophthalic acid to 4-iodophthalimide. This is a cyclization-condensation reaction where the two carboxylic acid groups react with a nitrogen source, typically ammonia or urea, to form the five-membered imide ring.

Experimental Protocol: 4-Iodophthalimide Synthesis

-

Reagents and Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-iodophthalic acid and a slight molar excess of urea.

-

-

Reaction:

-

Heat the mixture, initially to melt the reagents and then increase the temperature to initiate the reaction, which is characterized by the evolution of ammonia and carbon dioxide.

-

Maintain the temperature until the reaction ceases, typically when the evolution of gas subsides.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool and solidify.

-

The crude 4-iodophthalimide can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Causality and Rationale:

-

Choice of Nitrogen Source: Urea is often used as a convenient and solid source of ammonia at high temperatures.

-

Thermal Conditions: The reaction is driven by heat, which facilitates the dehydration and cyclization process.

Stage 2: Reduction of 4-Iodophthalimide to this compound

The reduction of the two carbonyl groups of the phthalimide ring to methylene groups is the critical step to form the isoindoline core. This transformation requires a potent reducing agent. Historical methods have employed metal reductions, such as with zinc in a basic medium.[3] More modern approaches may utilize catalytic hydrogenation.

Experimental Protocol: Reduction of 4-Iodophthalimide

-

Reagents and Setup:

-

In a round-bottom flask, suspend 4-iodophthalimide in an aqueous solution of sodium hydroxide.

-

Add zinc dust in several portions to the stirred suspension.

-

-

Reaction:

-

The reaction is typically exothermic and should be controlled with external cooling if necessary.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitoring by TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove unreacted zinc and zinc salts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

-

Causality and Rationale:

-

Choice of Reducing System: The zinc/sodium hydroxide system is a classical and effective method for the reduction of phthalimides.[3] The basic conditions are crucial for the reaction mechanism.

-

Catalytic Hydrogenation as an Alternative: Catalytic hydrogenation over a nickel catalyst has also been reported for the reduction of phthalimides.[4] This method may offer advantages in terms of milder conditions and easier work-up. However, care must be taken to avoid dehalogenation (loss of the iodine atom) under certain hydrogenation conditions.

Protecting Group Strategy:

To avoid side reactions and improve the solubility and handling of the final product, it is often advantageous to introduce a protecting group on the nitrogen atom of the isoindoline. This is typically done after the reduction or by using a protected starting material. The choice of protecting group will depend on the subsequent reactions planned for the this compound. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Pathway B: Direct Electrophilic Iodination of Isoindoline

This pathway involves the direct introduction of an iodine atom onto the aromatic ring of the pre-formed isoindoline scaffold. The success of this approach hinges on the regioselectivity of the electrophilic aromatic substitution reaction.

Logical Workflow for Pathway B```dot

digraph "Pathway_B_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

Dissolve 5-aminoisoindoline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.

-

-

Iodide Displacement:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the crude product by column chromatography.

-

Causality and Rationale:

-

Mechanism: The reaction proceeds through the formation of a diazonium salt, which is a good leaving group (N₂ gas). The iodide ion then acts as a nucleophile to displace the diazonium group. [5]For the iodination reaction, a copper(I) catalyst is typically not required, unlike in the case of chlorination or bromination. [6]

Comparative Summary of Synthesis Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| A: From Iodinated Precursor | 4-Iodophthalic Acid | Imide formation, Reduction | Unambiguous regioselectivity, Potentially higher overall yield of the desired isomer | May involve multiple steps from commercially available starting materials |

| B: Direct Iodination | Isoindoline | Electrophilic Aromatic Substitution | Fewer steps if isoindoline is readily available | Potential for formation of multiple isomers, requiring careful purification; regioselectivity can be difficult to control |

| Alternative: Sandmeyer Reaction | 5-Aminoisoindoline | Diazotization, Iodide Displacement | High regioselectivity, reliable transformation | Requires the synthesis of 5-aminoisoindoline as a precursor |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product. The synthesis from an iodinated precursor, such as 4-iodophthalic acid, offers the most reliable control over regiochemistry. Direct iodination of isoindoline is a more direct but potentially less selective approach. The Sandmeyer reaction is an excellent alternative if 5-aminoisoindoline is accessible. Each of these methods provides a valuable tool for the synthetic chemist aiming to incorporate the this compound scaffold into more complex molecular architectures for applications in drug discovery and materials science.

References

- Thapa, P., Corral, E., Sardar, S., & Foss, F. W. (2018).

- Ramarao, J., Behera, P. C., Reddy, M. S., & Suresh, S. (2024). A N-heterocyclic carbene (NHC)-catalyzed synthesis of N-substituted isoindolinone acetates. Journal of Organic Chemistry, 89, 414-424.

- La, M. T., Kang, S., & Kim, H.-K. (2019). A facile method provides N-aryl-substituted azacycles from arylamines and cyclic ethers. Journal of Organic Chemistry, 84, 6689-6696.

- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Wikipedia. (n.d.).

- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Sibi, M. P., & Toru, T. (n.d.). Asymmetric Hydrogen Atom Transfer.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Stack Exchange. (2015, August 11). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?

- Xie, et al. (n.d.).

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- ResearchGate. (n.d.).

- Sci-Hub. (2013, February 27). Selective C O Reduction in Phthalimide with Nickel(0) Compounds.

- RSC Publishing. (n.d.).

- MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- Supporting Information. (n.d.).

- Organic Chemistry Portal. (n.d.).

- NIH. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.

- ResearchGate. (2025, August 10). (PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium.

- TCI AMERICA. (n.d.).

- OUCI. (n.d.).

- NIH. (2024, February 7).

- ResearchGate. (2025, October 17).

- PubMed. (2015, September 18).

- SciSpace. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Al-Zayadi, et al. (n.d.).

- PubMed Central. (n.d.).

- Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

- Benchchem. (n.d.).

- PubMed. (n.d.).

- ResearchGate. (2025, August 9).

- Google Patents. (n.d.). Process for preparing 5-dithio-modified oligonucleotides.

- NIH. (n.d.).

- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.

- TSI Journals. (n.d.). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.

Sources

Spectroscopic Characterization of 5-Iodoisoindoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Iodoisoindoline, a key intermediate in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental observations and the integration of these techniques for unambiguous structural elucidation.

Introduction: The Significance of this compound

This compound is a halogenated derivative of isoindoline, a bicyclic heterocyclic amine. The presence of the iodine atom at the 5-position of the benzene ring introduces a site for further functionalization, making it a valuable building block in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent reactions and the integrity of final products. This guide will delve into the expected spectral signatures of this compound and the methodologies for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | m | - |

| Methylene-H (CH₂) | ~4.0 - 4.5 | s | - |

| Amine-H (NH) | 1.5 - 3.0 | br s | - |

Interpretation:

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. The iodine atom and the fused ring will influence their precise chemical shifts and splitting patterns, leading to a complex multiplet.

-

Methylene Protons: The four protons of the two methylene groups (CH₂) are chemically equivalent and are expected to appear as a singlet in the range of 4.0-4.5 ppm. Their proximity to the nitrogen atom causes a downfield shift compared to simple alkanes.

-

Amine Proton: The proton on the nitrogen atom (NH) will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 110 - 135 |

| Aromatic Quaternary C | 130 - 150 |

| Methylene C (CH₂) | 50 - 60 |

Interpretation:

-

Aromatic Carbons: The carbon atom directly attached to the iodine (C-I) will be significantly shielded and appear at a characteristic upfield chemical shift (90-100 ppm). The other aromatic carbons will resonate in the typical range of 110-150 ppm.

-

Methylene Carbons: The two equivalent methylene carbons will appear in the aliphatic region, typically between 50 and 60 ppm, shifted downfield due to the adjacent nitrogen atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the NH proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-I Stretch | 500 - 600 | Weak to medium |

Interpretation:

-

N-H Stretch: A characteristic broad peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine. Broadening is due to hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methylene groups.[1]

-

Aromatic C=C Stretches: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[1]

-

C-N and C-I Stretches: The C-N and C-I stretching vibrations will appear in the fingerprint region of the spectrum. The C-I stretch is expected at a low frequency due to the high mass of the iodine atom.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₈H₈IN). The calculated monoisotopic mass is approximately 244.97 g/mol . The presence of the iodine atom will give a characteristic isotopic pattern.

-

Major Fragmentation Pathways: Electron impact (EI) ionization is likely to cause fragmentation of the molecule. Key fragmentation pathways may include:

-

Loss of an iodine atom ([M-I]⁺).

-

Loss of a hydrogen atom ([M-H]⁺).

-

Fragmentation of the isoindoline ring system.

-

Caption: Plausible fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Impact (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule ([M+H]⁺) with minimal fragmentation.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak and confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information and compare it with predicted pathways.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and their combined interpretation allows for an unambiguous assignment of the molecule's structure. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. Isoindoline. National Center for Biotechnology Information. [Link]

-

Larkin, P. J. (2011). Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Elsevier. [Link]

-

LibreTexts. Infrared Spectroscopy. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

Sources

An In-Depth Technical Guide to 5-Iodoisoindoline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Iodoisoindoline, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Identification: CAS Number and IUPAC Nomenclature

This compound is a derivative of isoindoline, a bicyclic heterocyclic compound. The presence of an iodine atom on the benzene ring significantly influences its reactivity and utility as a synthetic intermediate.

-

Common Name: this compound

-

IUPAC Name: 5-iodo-2,3-dihydro-1H-isoindole[1]

-

CAS Number: 905274-25-1[1]

-

Molecular Formula: C₈H₈IN

-

Molecular Weight: 245.06 g/mol

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[2][3] Halogenation, particularly iodination, of such scaffolds is a key strategy for introducing a versatile functional handle for further molecular elaboration through cross-coupling reactions.[4]

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves a two-step process: first, the formation of the isoindoline ring system, followed by the regioselective iodination of the aromatic ring.

Step 1: Synthesis of the Isoindoline Core

A common and efficient method for the synthesis of N-substituted isoindolines is the reaction of α,α'-dibromo-o-xylene with a primary amine.[3] For the parent isoindoline, ammonia or a protected form of ammonia can be used.

Step 2: Electrophilic Iodination

The second step is the regioselective iodination of the isoindoline. The nitrogen atom of the isoindoline ring is an activating group, directing electrophilic substitution to the para position (position 5). A common and effective iodinating agent is N-Iodosuccinimide (NIS) in the presence of a protic acid catalyst, such as trifluoroacetic acid (TFA).

Below is a detailed, hypothetical protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isoindoline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of isoindoline (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Acid Catalysis: Slowly add trifluoroacetic acid (0.2 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

The introduction of an iodine atom to the isoindoline scaffold significantly impacts its physical and chemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source/Justification |

| CAS Number | 905274-25-1 | [1] |

| IUPAC Name | 5-iodo-2,3-dihydro-1H-isoindole | [1] |

| Molecular Formula | C₈H₈IN | |

| Molecular Weight | 245.06 g/mol | Calculated |

| Appearance | Off-white to light brown solid (predicted) | Based on similar halogenated aromatics |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DCM, EtOAc, and DMF (predicted) | Based on general solubility of similar compounds |

Applications in Drug Discovery and Materials Science

The true value of this compound for researchers lies in its potential as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions.

Key Applications:

-

Suzuki Coupling: The iodo group can be readily replaced by a variety of aryl or heteroaryl groups, allowing for the construction of complex biaryl structures. This is a cornerstone reaction in modern drug discovery.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the isoindoline core and a terminal alkyne, a common motif in bioactive molecules.

-

Heck Coupling: The introduction of alkenyl groups via Heck coupling provides a route to a wide range of functionalized isoindolines.

-

Buchwald-Hartwig Amination: The iodo substituent can be replaced with various amines, amides, or other nitrogen-containing functional groups, which is crucial for tuning the pharmacological properties of a drug candidate.

The isoindoline core itself is found in several approved drugs and clinical candidates, highlighting its importance as a pharmacophore.[2] The ability to functionalize this core at the 5-position using this compound as a starting material opens up a vast chemical space for the development of new therapeutic agents.

Diagram of this compound as a Synthetic Scaffold

Caption: Versatility of this compound in cross-coupling reactions.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure, characterized by the CAS number 905274-25-1, combined with the reactivity of the carbon-iodine bond, makes it an attractive starting material for the synthesis of a wide range of functionalized isoindoline derivatives. For researchers in drug discovery and materials science, this compound offers a reliable and efficient entry point to novel molecular architectures with significant potential for biological activity and advanced material properties.

References

-

PubChem. 5-Iodo-2,3-dihydroindole-1-carboxylic acid.[Link]

-

Matrix Fine Chemicals. 5-IODO-1H-INDOLE | CAS 16066-91-4.[Link]

-

MDPI. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones.[Link]

-

PubChem. 5-Iodo-1H-indole | C8H6IN | CID 2782313.[Link]

-

ResearchGate. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones.[Link]

-

PMC. The chemistry of isoindole natural products.[Link]

-

PMC. 2-(2-Iodophenyl)isoindoline-1,3-dione.[Link]

-

SciSpace. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Iodoisoindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 5-Iodoisoindoline, a crucial heterocyclic compound often utilized as an intermediate in the synthesis of a wide range of valuable chemicals, including pharmaceuticals and dyes. Given the general lack of specific experimental data for this compound in public literature, this document establishes a predictive physicochemical profile based on the known properties of the parent isoindoline molecule and the effects of halogen substitution. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of its solubility and stability, equipping researchers with the necessary protocols to generate robust and reliable data for developmental programs.

Theoretical Physicochemical Profile of this compound

Understanding the foundational characteristics of this compound is paramount for its effective handling, formulation, and application. This profile is constructed from the known properties of isoindoline and the predictable influence of the iodo-substituent.

1.1. The Isoindoline Core

Isoindoline (CAS 496-12-8) is a heterocyclic organic molecule featuring a benzene ring fused to a five-membered nitrogen-containing ring. It typically appears as a white to off-white crystalline powder or flakes. Key physical properties of the parent isoindoline are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | [1] |

| Molar Mass | 119.16 g/mol | [1] |

| Melting Point | 17 °C (lit.) | [1][2] |

| Boiling Point | 221 °C (lit.) | [1][2] |

| Density | 1.05 g/mL at 25 °C (lit.) | [1][2] |

| Water Solubility | Poor | [2] |

Isoindoline's poor solubility in water is a key characteristic, suggesting a predominantly non-polar nature, though it is soluble in organic solvents like ethanol and ether.[1]

1.2. The Influence of Iodine Substitution

The introduction of an iodine atom at the 5-position of the isoindoline ring is expected to significantly alter its physicochemical properties. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in synthetic reactions.[3] This inherent weakness can also influence the compound's stability.

From a solubility perspective, the addition of a large, hydrophobic iodine atom will increase the molecular weight and likely further decrease its aqueous solubility. Halogenated polycyclic aromatic hydrocarbons generally exhibit low water solubility.[4]

Determination of Aqueous and Organic Solubility: A Practical Workflow

The following protocol outlines a robust "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.

2.1. Experimental Protocol for Solubility Determination

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or other suitable analytical instrumentation

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The goal is to have undissolved solid remaining at equilibrium.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the analytical method's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from replicate experiments, expressed in units such as mg/mL or µg/mL.

-

2.2. Logical Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and products, which is critical for understanding the intrinsic stability of a molecule.[5][6] These studies are a cornerstone of pharmaceutical development and help in the development of stability-indicating analytical methods.[5][7]

3.1. General Considerations for Forced Degradation

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[8] Degradation beyond 20% may lead to secondary degradation products that are not relevant to normal storage conditions.[8]

-

Mass Balance: A good mass balance (typically 95-105%) should be achieved, accounting for the parent compound and all major degradation products.

3.2. Experimental Protocols for Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

A. Hydrolytic Degradation:

-

Acidic Conditions: Mix the stock solution with 0.1 M to 1 M HCl.

-

Basic Conditions: Mix the stock solution with 0.1 M to 1 M NaOH.

-

Neutral Conditions: Mix the stock solution with purified water.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days), taking samples at various time points.[8]

-

Neutralize the acidic and basic samples before analysis.

B. Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate the solution at room temperature, protected from light, and sample at various time points.

C. Photolytic Degradation:

-

Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Sample both the exposed and control solutions at appropriate time intervals.

D. Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., in 10-degree increments above accelerated testing conditions, such as 50°C, 60°C, 70°C).[7]

-

At each time point, dissolve the solid in a suitable solvent for analysis.

3.3. Logical Flow of a Forced Degradation Study

Caption: Overview of a Forced Degradation Study.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique.

4.1. HPLC Method Development for this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18 column (e.g., 150 x 4.6 mm, 2.7-5 µm) | Provides good retention and separation for moderately polar to non-polar aromatic compounds.[9] |

| Mobile Phase | A: Water or buffer (e.g., phosphate or acetate) B: Acetonitrile or Methanol | A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. |

| Detection | UV/DAD at a wavelength of maximum absorbance | Diode-Array Detection (DAD) allows for the monitoring of multiple wavelengths and can help in peak purity assessment. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30-40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |

Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The C-I bond can be susceptible to cleavage, and some organoiodine compounds can yellow over time due to decomposition into elemental iodine.[3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.

References

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

- Jena, B. R., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

-

Isoindoline. (2024). ChemBK. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sustaera. Retrieved from [Link]

-

Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Pharmaeli. Retrieved from [Link]

-

Understanding Isoindoline: A Key Building Block for Chemical Synthesis. (n.d.). Autech. Retrieved from [Link]

-

Iodine compounds. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fu, J., & Suuberg, E. M. (2015). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Retrieved from [Link]

-

OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Isoindoline | 496-12-8 [chemicalbook.com]

- 3. Iodine compounds - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

5-Iodoisoindoline: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Abstract

The isoindoline core is a privileged heterocyclic motif, prominently featured in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the development of novel therapeutics. This technical guide focuses on a particularly strategic derivative: 5-iodoisoindoline. The presence of an iodine atom at the 5-position unlocks a vast potential for chemical diversification through modern cross-coupling methodologies, making it an exceptionally valuable building block for researchers in drug discovery and materials science. This document will provide an in-depth exploration of potential research areas for this compound, including a proposed synthetic pathway, detailed protocols for key derivatization reactions, and a discussion of promising applications.

The Strategic Importance of the Isoindoline Nucleus

The isoindoline framework, consisting of a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antiviral, and antitumor effects.[4][5] Notably, the isoindoline core is a key structural feature in drugs like Lenalidomide, a treatment for multiple myeloma.[2] The inherent biological relevance of this scaffold makes any readily functionalizable derivative, such as this compound, a high-value target for synthetic and medicinal chemists.

Proposed Synthesis of this compound

Synthetic Pathway Overview

The proposed synthesis commences with the nitration of a suitable N-protected isoindoline, followed by reduction of the nitro group to an amine, and subsequent diazotization and iodination. The use of a protecting group on the isoindoline nitrogen is crucial to prevent side reactions during the nitration and subsequent steps. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its facile removal.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-Boc-5-nitroisoindoline

-

Rationale: Nitration of the aromatic ring is a classic electrophilic aromatic substitution. The use of a protecting group directs the nitration to the benzene ring rather than the nitrogen of the pyrrolidine.

-

Protocol:

-

To a solution of N-Boc-isoindoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-5-nitroisoindoline.

-

Step 2: Synthesis of N-Boc-5-aminoisoindoline

-

Rationale: The nitro group is a versatile precursor to an amino group, which is essential for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this reduction.

-

Protocol:

-

Dissolve N-Boc-5-nitroisoindoline (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N-Boc-5-aminoisoindoline.

-

Step 3: Synthesis of this compound (via Sandmeyer Reaction)

-

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[6][7][8][9]

-

Protocol:

-

Dissolve N-Boc-5-aminoisoindoline (1.0 eq) in a mixture of hydrochloric acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

The crude N-Boc-5-iodoisoindoline can be deprotected directly by dissolving in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirring at room temperature.

-

After completion of the deprotection, the reaction is quenched with a base and the final product, this compound, is purified by column chromatography.

-

The Synthetic Utility of this compound: A Gateway to Molecular Diversity

The true potential of this compound lies in the reactivity of the carbon-iodine bond. This functionality serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 5-position of the isoindoline core.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

-

Significance: The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[10][11]

-

Potential Applications: This reaction would allow for the synthesis of 5-arylisoindolines, which could be explored as inhibitors of protein-protein interactions or as novel scaffolds for kinase inhibitors.

-

Detailed Protocol:

-

To a degassed mixture of this compound (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

-

Significance: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[1][12][13]

-

Potential Applications: The resulting 5-alkynylisoindolines can serve as precursors for more complex heterocyclic systems through cyclization reactions or be utilized in "click chemistry" for bioconjugation.

-

Detailed Protocol:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature under an inert atmosphere until completion.

-

Filter the reaction mixture to remove the amine salt and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: Crafting C-N Bonds

-

Significance: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines.[14][15][16]

-

Potential Applications: This reaction can be used to synthesize a library of 5-aminoisoindoline derivatives. The introduced amino group can act as a key pharmacophore or a point for further functionalization.

-

Detailed Protocol:

-

In a glovebox, combine this compound (1.0 eq), an amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos) in a dry, degassed solvent like toluene.

-

Seal the reaction vessel and heat it at 80-110 °C until the reaction is complete.

-

Cool the reaction mixture, quench with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Heck Reaction: Vinylation of the Isoindoline Core

-

Significance: The Heck reaction facilitates the coupling of an aryl halide with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene.[17][18][19][20][21]

-

Potential Applications: This reaction can be used to introduce vinyl groups at the 5-position of the isoindoline, which can then be further elaborated, for example, through dihydroxylation or epoxidation, to generate diverse structures.

-

Detailed Protocol:

-

Combine this compound (1.0 eq), an alkene (e.g., methyl acrylate, 1.5 eq), a base (e.g., triethylamine, 2.0 eq), and a palladium catalyst (e.g., Pd(OAc)₂) in a polar aprotic solvent like DMF.

-

Heat the mixture at 80-120 °C under an inert atmosphere.

-

After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product via column chromatography.

-

Potential Research Areas and Applications

The strategic placement of the iodine atom on the isoindoline scaffold opens up numerous avenues for research and development in both medicinal chemistry and materials science.

Drug Discovery

-

Novel Kinase Inhibitors: The 5-position of the isoindoline can be functionalized with various aromatic and heteroaromatic rings via Suzuki coupling to explore interactions with the ATP-binding site of various kinases.

-

Inhibitors of Protein-Protein Interactions (PPIs): The ability to introduce diverse functionalities allows for the design of molecules that can mimic key binding motifs and disrupt disease-relevant PPIs, such as the p53-MDM2 interaction.

-

Targeted Covalent Inhibitors: The introduction of an acrylamide moiety via a Heck reaction followed by amidation could lead to the development of targeted covalent inhibitors that form a permanent bond with a specific cysteine residue in a target protein.

-

Antiviral and Anticancer Agents: The isoindoline scaffold itself has shown promise in these areas.[4] The diversification of the 5-position could lead to the discovery of new compounds with enhanced potency and selectivity.[5]

| Potential Therapeutic Target | Key Derivatization Reaction | Rationale |

| Protein Kinases | Suzuki-Miyaura Coupling | Introduction of diverse aryl and heteroaryl groups to probe the ATP binding pocket. |

| Protein-Protein Interactions | Suzuki-Miyaura, Buchwald-Hartwig | Generation of complex scaffolds that can mimic key interaction motifs. |

| Covalent Enzyme Inhibition | Heck Reaction & Amidation | Installation of a reactive acrylamide "warhead" for targeted covalent modification. |

| Viral Proteases/Polymerases | Sonogashira, Suzuki-Miyaura | Synthesis of novel heterocyclic systems with potential to inhibit viral replication. |

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): The rigid isoindoline core can be functionalized with extended π-conjugated systems through Suzuki and Sonogashira couplings to create novel fluorescent and phosphorescent materials for OLED applications.

-

Molecular Sensors: The introduction of specific recognition motifs via cross-coupling reactions could lead to the development of selective chemosensors for ions or small molecules, where binding events would trigger a change in the fluorescence properties of the isoindoline core.

Analytical Characterization (Predicted)

In the absence of experimental data for this compound, its expected spectroscopic characteristics can be predicted based on the analysis of similar structures.

-

¹H NMR: The aromatic protons are expected to appear in the range of 7.0-7.8 ppm. The protons on the pyrrolidine ring (at positions 1 and 3) would likely appear as singlets or multiplets around 4.0-4.5 ppm. The presence of the iodine atom would influence the chemical shifts of the adjacent aromatic protons.

-

¹³C NMR: The aromatic carbons would resonate in the region of 120-150 ppm, with the carbon bearing the iodine atom appearing at a lower field (around 90-100 ppm). The carbons of the pyrrolidine ring would be found in the upfield region, typically around 50-60 ppm.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak. A characteristic fragmentation pattern would involve the loss of an iodine atom (127 amu), leading to a significant M-127 fragment.[22][23][24][25]

Conclusion

This compound represents a highly promising, yet underexplored, building block for chemical innovation. Its strategic design combines the biologically relevant isoindoline scaffold with a versatile synthetic handle for extensive functionalization. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path to accessing this valuable intermediate. The detailed protocols for key cross-coupling reactions offer a practical guide for researchers to begin exploring the vast chemical space accessible from this starting material. The potential applications in drug discovery and materials science are significant, and it is anticipated that this compound will become a valuable tool in the development of novel molecules with impactful properties.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

-

Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews100 , 3009-3066 (2000). [Link]

-

Csende, F. & Porkoláb, A. Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences3 , 254-285 (2020). [Link]

-

Kaur, M. et al. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. European Journal of Medicinal Chemistry86 , 578-592 (2014). [Link]

- BenchChem.

- BenchChem. Step-by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes. (2025).

-

Buchwald, S. L. & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chintakrindi, A. et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org (2021). [Link]

- Doc Brown's Chemistry.

-

Sandmeyer reaction. Wikipedia. [Link]

-

Surry, D. S. & Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition47 , 6338-6361 (2008). [Link]

-

Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research41 , 1534-1544 (2008). [Link]

- Doc Brown's Chemistry.

- Scribd. Experimental Procedure - Sonogashira Coupling.

-

Chen, C. et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols5 , 103130 (2024). [Link]

-

Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]

-

Isoindoline. Wikipedia. [Link]

-

Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews88 , 765-792 (1988). [Link]

-